molecular formula C38H62Br2N4S4 B12082967 2,8-bis(5-bromo-4-dodecylthiophen-2-yl)-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane

2,8-bis(5-bromo-4-dodecylthiophen-2-yl)-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane

Cat. No.: B12082967
M. Wt: 863.0 g/mol
InChI Key: LSTSOOONRDFQNN-UHFFFAOYSA-N
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Description

2,8-bis(5-bromo-4-dodecylthiophen-2-yl)-5,11-dithia-4,6,10,12-tetrazatricyclo[73003,7]dodecane is a complex organic compound that features a unique structure with multiple heteroatoms and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-bis(5-bromo-4-dodecylthiophen-2-yl)-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiophene rings, bromination, and the construction of the dithia-tetrazatricyclo core. Common reagents used in these steps include bromine, thiophene derivatives, and various catalysts to facilitate the cyclization and functionalization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,8-bis(5-bromo-4-dodecylthiophen-2-yl)-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the thiophene rings .

Scientific Research Applications

2,8-bis(5-bromo-4-dodecylthiophen-2-yl)-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2,8-bis(5-bromo-4-dodecylthiophen-2-yl)-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane exerts its effects is primarily through its electronic structure. The compound’s multiple heteroatoms and conjugated system allow it to participate in electron transfer processes, making it suitable for use in electronic devices. The molecular targets and pathways involved include interactions with other organic molecules and conductive materials, facilitating charge transport and separation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,8-bis(5-bromo-4-dodecylthiophen-2-yl)-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane apart is its unique combination of brominated thiophene rings and a dithia-tetrazatricyclo core. This structure provides distinct electronic properties that can be fine-tuned for specific applications in organic electronics and material science .

Properties

Molecular Formula

C38H62Br2N4S4

Molecular Weight

863.0 g/mol

IUPAC Name

2,8-bis(5-bromo-4-dodecylthiophen-2-yl)-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane

InChI

InChI=1S/C38H62Br2N4S4/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-29(45-37(27)39)31-33-35(43-47-41-33)32(36-34(31)42-48-44-36)30-26-28(38(40)46-30)24-22-20-18-16-14-12-10-8-6-4-2/h25-26,31-36,41-44H,3-24H2,1-2H3

InChI Key

LSTSOOONRDFQNN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(SC(=C1)C2C3C(C(C4C2NSN4)C5=CC(=C(S5)Br)CCCCCCCCCCCC)NSN3)Br

Origin of Product

United States

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